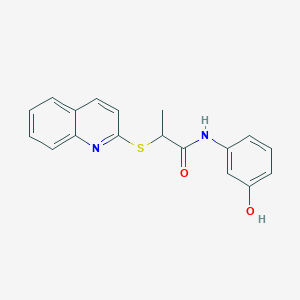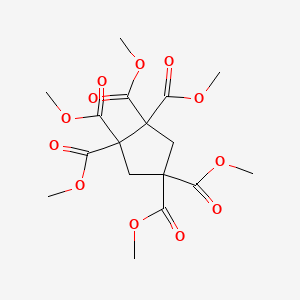![molecular formula C12H8N6O4S B4989747 8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and is known for its unique properties that make it useful in various research fields.
Mechanism of Action
The mechanism of action of 8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes involved in DNA replication and cell division. This compound has been shown to inhibit topoisomerase II, which is an enzyme involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit tubulin polymerization, which is important for cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline are still being studied. However, studies have shown that this compound has potent cytotoxic and antimicrobial effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline in lab experiments is its potency. This compound has been shown to have potent anticancer and antimicrobial activity, which makes it useful in various research fields. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers.
However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which limits its use in certain applications. Additionally, this compound has poor solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline. One area of research is in the development of novel anticancer drugs based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new anticancer drugs.
Another area of research is in the development of new antimicrobial agents based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new antibiotics and antifungal agents.
Additionally, researchers are exploring the use of this compound in other research fields, such as neuroscience and immunology. Studies have shown that this compound has potential applications in these fields, and researchers are currently exploring its use in various studies.
Conclusion
In conclusion, 8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline is a chemical compound that has significant potential in scientific research. This compound has been shown to have potent anticancer and antimicrobial activity, and researchers are currently exploring its use in various research fields. While there are limitations to its use, such as its toxicity and poor solubility, this compound has many advantages and is a promising lead compound for the development of new drugs and agents.
Synthesis Methods
The synthesis of 8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline involves several steps. The starting material is 5,7-dinitroquinoline, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with methyl iodide to form the methylated derivative, which is further reacted with sodium azide to form the desired compound. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline has several potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Another area of research is in the field of infectious diseases. Studies have shown that this compound has potent antimicrobial activity against various bacterial and fungal strains. This compound has been shown to inhibit the growth of bacteria by interfering with their DNA replication process.
properties
IUPAC Name |
8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5,7-dinitroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O4S/c1-16-6-14-15-12(16)23-11-9(18(21)22)5-8(17(19)20)7-3-2-4-13-10(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAIWVMVQRTJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)


![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)